molecular formula C10H8O2S2 B13129050 3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid

3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid

Cat. No.: B13129050
M. Wt: 224.3 g/mol
InChI Key: UZDQAJJBJSDGAC-UHFFFAOYSA-N
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Description

3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid is a compound belonging to the class of bithiophenes, which are derivatives of thiophene. Thiophenes are heterocyclic aromatic compounds containing a sulfur atom in a five-membered ring. Bithiophenes consist of two thiophene rings connected by a single bond. The presence of a carboxylic acid group and a methyl group on the bithiophene structure makes this compound particularly interesting for various applications in organic electronics, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and the addition of a base like triethylamine to facilitate the coupling process .

Another approach is the Suzuki-Miyaura coupling reaction, which uses boronic acid derivatives of thiophene and halogenated thiophenes in the presence of a palladium catalyst and a base such as potassium carbonate. This method is known for its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of 3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the carboxylic acid group allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the bithiophene structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C10H8O2S2/c1-6-2-4-13-8(6)9-7(10(11)12)3-5-14-9/h2-5H,1H3,(H,11,12)

InChI Key

UZDQAJJBJSDGAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=C(C=CS2)C(=O)O

Origin of Product

United States

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